(S)-1-Boc-2-tributylstannanylpyrrolidine CAS number search
(S)-1-Boc-2-tributylstannanylpyrrolidine CAS number search
[1][2]
PART 1: EXECUTIVE SUMMARY & IDENTIFICATION
Core Profile
(S)-1-Boc-2-tributylstannanylpyrrolidine is a specialized chiral organometallic reagent used primarily in asymmetric synthesis.[1][2] It serves as a nucleophilic coupling partner in Stille cross-coupling reactions , allowing the introduction of the chiral pyrrolidine motif into complex pharmaceutical scaffolds with retention of stereochemistry.
Unlike stable catalog reagents, this compound is frequently generated in situ due to the kinetic instability of its lithiated precursor and the purification challenges associated with organostannanes. Consequently, it does not have a widely circulated commercial CAS number, though its trimethylsilyl analog (CAS 123387-66-6 ) and starting material (N-Boc-pyrrolidine, CAS 86953-79-9 ) are well-indexed.[1][2]
Chemical Identity
| Property | Detail |
| Systematic Name | (S)-tert-butyl 2-(tributylstannyl)pyrrolidine-1-carboxylate |
| Formula | C₂₁H₄₃NO₂Sn |
| Molecular Weight | 460.29 g/mol |
| Appearance | Colorless to pale yellow viscous oil (when isolated) |
| Chirality | (S)-enantiomer (induced by (-)-sparteine during synthesis) |
| Solubility | Soluble in Et₂O, THF, Hexanes; insoluble in water |
PART 2: SYNTHESIS & MECHANISM[3][4]
The Beak Lithiation Protocol
The authoritative method for synthesizing this compound relies on the Beak-O'Brien asymmetric deprotonation .[2] This process utilizes sec-butyllithium (s-BuLi) complexed with the chiral diamine (-)-sparteine to selectively remove a proton from the pro-S position of N-Boc-pyrrolidine.[1][2]
Key Mechanistic Steps:
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Complexation: s-BuLi forms a rigid complex with (-)-sparteine.[1][2]
-
Discrimination: The bulky complex kinetically distinguishes between the two enantiotopic protons at the α-position of the pyrrolidine ring.
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Lithiation: Selective deprotonation yields the configurationally stable (S)-2-lithio-1-Boc-pyrrolidine intermediate at -78°C.[1][2]
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Transmetallation: Quenching with tributyltin chloride (Bu₃SnCl) proceeds with retention of configuration , yielding the desired stannane.
Mechanistic Visualization
Figure 1: The stereoselective pathway transforming achiral N-Boc-pyrrolidine into the chiral stannane reagent.[1][2]
PART 3: APPLICATIONS IN DRUG DISCOVERY
Stille Cross-Coupling
The primary utility of (S)-1-Boc-2-tributylstannanylpyrrolidine is as a "chiral anion equivalent" in Palladium-catalyzed cross-coupling.[1][2] It reacts with aryl or vinyl halides (R-X) to form 2-substituted pyrrolidines, a pharmacophore found in nicotine analogs, proline derivatives, and various kinase inhibitors.
Reaction Cycle:
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[2]
-
Transmetallation: The rate-determining step where the pyrrolidine ring is transferred from Tin (Sn) to Palladium (Pd).[2]
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Catalytic Cycle Diagram
Figure 2: Catalytic cycle for the Stille coupling of the chiral stannane.
PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: In Situ Preparation & Isolation
Note: This procedure requires strict anhydrous conditions and cryogenic cooling.[2]
Reagents:
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add (-)-sparteine and anhydrous Et₂O.[1][2]
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Complexation: Add s-BuLi dropwise.[2] Stir for 15 minutes to form the chiral base complex.
-
Addition: Add N-Boc-pyrrolidine dropwise. Stir at -78°C for 3 to 4 hours . Critical: Do not let the temperature rise, or the lithiated species will racemize or decompose.
-
Quench: Add tributyltin chloride dropwise. Stir for 30 minutes at -78°C, then allow to warm slowly to room temperature.
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Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography on silica gel (pre-treated with 1% Et₃N to prevent protodestannylation). Elute with Hexanes/EtOAc (95:5).[2]
Protocol B: Stille Coupling (Example)
Reagents:
-
Additive: CuI (10 mol%) or CsF (2.0 equiv) - often required to accelerate transmetallation.[1][2]
-
Solvent: Toluene or DMF, degassed.
Procedure:
-
Combine the stannane, aryl bromide, and catalyst in a sealed tube inside a glovebox or under Argon flow.
-
Add degassed solvent.
-
Heat to 80-100°C for 12-24 hours.
-
Cool, filter through a pad of Celite, and concentrate.
-
Purify via column chromatography.[4]
PART 5: SAFETY & HANDLING
Organotin Toxicity
-
Hazard: Tributyltin compounds are highly toxic, potent marine pollutants, and endocrine disruptors. They are readily absorbed through the skin.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. All work must be performed in a functioning fume hood.
-
Waste: All tin-containing waste must be segregated into a specific "Heavy Metal/Organotin" waste stream.[2] Do not mix with general organic waste.
Removal of Tin Residues
Purifying the final product from tin byproducts (Bu₃SnX) is notoriously difficult. Use one of these methods:
-
KF/Silica: Stir the crude mixture with a 10% w/w mixture of Potassium Fluoride on Silica Gel. The insoluble polymeric tin fluorides can be filtered off.
-
Basicity: Use amine-functionalized silica or wash with aqueous KF solution to precipitate Bu₃SnF.
References
-
Beak, P., & Lee, W. K. (1990). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines.Journal of Organic Chemistry , 55(8), 2578–2580. Link[1][2]
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Kerrick, S. T., & Beak, P. (1991). Asymmetric Deprotonations: Enantioselective Syntheses of 2-Substituted tert-(Butoxycarbonyl)pyrrolidines.[1][2]Journal of the American Chemical Society , 113(25), 9708–9710. Link[1][2]
-
O'Brien, P. (1998). Chiral Lithium Amides for Asymmetric Synthesis.Journal of the Chemical Society, Perkin Transactions 1 , 1439–1457. Link
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Stille, J. K. (1986).[5] The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.Angewandte Chemie International Edition , 25(6), 508–524.[2] Link[1][2]
-
Dieter, R. K., & Li, S. (2003). N-Boc-2-lithiopyrrolidine: Structure, Dynamics, and Reactivity.[1][2]Journal of Organic Chemistry , 68(25), 9697–9704. Link[1][2]
Sources
- 1. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate [cymitquimica.com]
- 4. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
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